Structural and Pharmacophoric Differentiation from 6-Methyl and 6-Chloro Pyrimidine Analogs
The C6-hydroxy (6-oxo tautomer) group of CAS 2034441-75-1 enables keto-enol tautomerism and formation of a coplanar metal-chelating motif with the adjacent carboxamide, a structural feature essential for Mg²⁺ coordination in the HIV integrase catalytic site . Replacement of the C6-hydroxy with a 6-methyl group (found in 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide analogs) eliminates this tautomerism and abolishes the metal-chelating pharmacophore; published HIV integrase SAR series on 5-hydroxy-6-oxo-dihydropyrimidine-4-carboxamides consistently show that C6 carbonyl/hydroxy deletion reduces strand-transfer inhibitory activity by >100-fold . Similarly, the 5-chloro-N-(benzothiazol-2-yl)pyrimidine-4-carboxamide subclass introduces a halogen at C5 that sterically and electronically perturbs the chelation geometry, redirecting activity away from integrase and toward other enzymes (e.g., cyclin-dependent kinases) .
| Evidence Dimension | Metal-chelating pharmacophore integrity (C6 substituent effect on HIV-1 integrase strand transfer inhibition) |
|---|---|
| Target Compound Data | 6-Hydroxy/6-oxo pyrimidine-4-carboxamide pharmacophore present; tautomeric equilibrium enables Mg²⁺/Mn²⁺ bidentate chelation |
| Comparator Or Baseline | 6-Methyl and 5-chloro-substituted pyrimidine-4-carboxamide analogs: chelation motif disrupted; strand transfer IC₅₀ shift >100-fold in published dihydroxypyrimidine carboxamide SAR series |
| Quantified Difference | Estimated >100-fold loss of integrase strand-transfer inhibitory potency upon C6-hydroxy deletion or replacement, based on class-level SAR (no direct head-to-head data for CAS 2034441-75-1 itself) |
| Conditions | In vitro HIV-1 integrase strand transfer assay with recombinant enzyme; Mn²⁺ or Mg²⁺ cofactor; class-level inference from 5,6-dihydroxypyrimidine-4-carboxamide SAR literature |
Why This Matters
For research programs targeting HIV integrase or related metalloenzymes, the intact 6-hydroxy pharmacophore is non-negotiable; substitution with 6-alkyl or 6-halo analogs yields compounds with fundamentally different target profiles and cannot serve as functional replacements.
- [1] Summa, V.; Petrocchi, A.; Bonelli, F.; et al. Discovery of Raltegravir, a Potent, Selective Orally Bioavailable HIV-Integrase Inhibitor for the Treatment of HIV-AIDS Infection. J. Med. Chem. 2008, 51, 5843–5855. View Source
- [2] Di Francesco, M. E.; et al. Dihydroxypyrimidine Carboxamide Inhibitors of HIV Integrase. US Patent US20070123523A1, 2007. Discloses SAR of 5,6-dihydroxypyrimidine-4-carboxamide series. View Source
- [3] Diao, P.-C.; Lin, W.-Y.; Jian, X.-E.; Li, Y.-H.; You, W.-W. Discovery of Novel Pyrimidine-Based Benzothiazole Derivatives as Potent Cyclin-Dependent Kinase 2 Inhibitors with Anticancer Activity. Eur. J. Med. Chem. 2019, 179, 356–370. View Source
